(E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and catalysis . This particular compound features a benzimidazole moiety linked to a naphthalene ring through a propenenitrile group, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of (E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile typically involves the condensation of 1-ethylbenzimidazole with a suitable naphthalene derivative under specific reaction conditions. The process may include steps such as:
Condensation Reaction: The initial step involves the condensation of 1-ethylbenzimidazole with a naphthalene aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Nitrile Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
(E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
(E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Material Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The formation of reactive oxygen species (ROS) and subsequent DNA strand breaks are also part of its mechanism .
Comparison with Similar Compounds
Similar compounds to (E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile include other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
Bendamustine: An anticancer drug used in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
These compounds share the benzimidazole core structure but differ in their substituents and specific applications, highlighting the versatility and importance of benzimidazole derivatives in various fields.
Properties
IUPAC Name |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3/c1-2-25-21-13-6-5-12-20(21)24-22(25)18(15-23)14-17-10-7-9-16-8-3-4-11-19(16)17/h3-14H,2H2,1H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWNOJWQXWDOZ-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC4=CC=CC=C43)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.